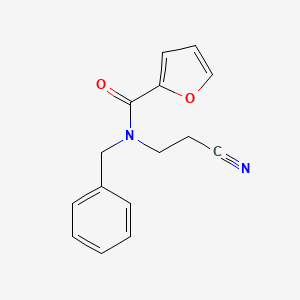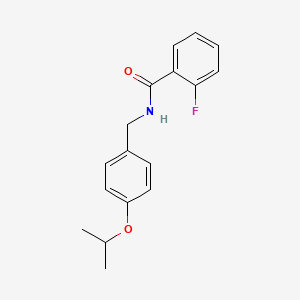
H-SER-VAL-SER-GLU-ILE-GLN-LEU-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-ASN-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-AR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-SER-VAL-SER-GLU-ILE-GLN-LEU-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-ASN-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-AR is a peptide sequence known as Teriparatide. It is a synthetic form of parathyroid hormone (PTH) consisting of the first 34 amino acids of the human PTH. Teriparatide is primarily used in the treatment of osteoporosis as it stimulates bone formation by activating osteoblasts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Teriparatide can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid resin. The synthesis typically starts from the C-terminal end of the peptide and proceeds towards the N-terminal end. The following steps outline the general procedure:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Teriparatide involves large-scale SPPS, often using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Teriparatide, like other peptides, can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acids .
Applications De Recherche Scientifique
Teriparatide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and its effects on osteoblasts and osteoclasts.
Medicine: Clinically used to treat osteoporosis by promoting bone formation and increasing bone mineral density.
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in quality control processes
Mécanisme D'action
Teriparatide exerts its effects by binding to the parathyroid hormone receptor (PTH1R) on the surface of osteoblasts. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, Teriparatide inhibits osteoblast apoptosis, further promoting bone growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Parathyroid Hormone (PTH): The full-length hormone from which Teriparatide is derived.
Abaloparatide: Another synthetic peptide analog of PTH-related protein (PTHrP) used for osteoporosis treatment.
Calcitonin: A hormone that lowers blood calcium levels and inhibits bone resorption
Uniqueness
Teriparatide is unique in its ability to specifically stimulate bone formation, whereas other treatments like calcitonin primarily inhibit bone resorption. This makes Teriparatide particularly effective in increasing bone mineral density and reducing fracture risk in patients with osteoporosis .
Propriétés
Numéro CAS |
136799-54-7 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




